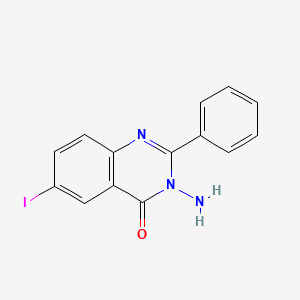

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

200947-60-0 |

|---|---|

Molecular Formula |

C14H10IN3O |

Molecular Weight |

363.15 g/mol |

IUPAC Name |

3-amino-6-iodo-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C14H10IN3O/c15-10-6-7-12-11(8-10)14(19)18(16)13(17-12)9-4-2-1-3-5-9/h1-8H,16H2 |

InChI Key |

OCIAYRIEIGITAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2N |

Origin of Product |

United States |

Preparation Methods

Direct Iodination of 3-Amino-2-Phenylquinazolin-4(3H)-one

This method adapts halogenation protocols from analogous methyl-substituted systems.

- Dissolve 3-amino-2-phenylquinazolin-4(3H)-one (1.75 g, 0.01 mol) in glacial acetic acid (15 mL).

- Add iodine monochloride (0.01 mol, 20% ICl in acetic acid, 8 mL) dropwise at room temperature.

- Stir overnight, pour onto ice-water, filter the precipitate, and recrystallize from ethanol.

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Reaction Time | 12–18 h |

| Purity (HPLC) | >95% |

Cyclocondensation via 6-Iodoanthranilic Acid Intermediate

This route builds the quinazolinone core with pre-installed iodine:

Step 1: Synthesis of 6-Iodo-2-Phenyl-4H-3,1-Benzoxazin-4-one

- React 6-iodoanthranilic acid (2.63 g, 0.01 mol) with acetic anhydride (10 mL) under reflux for 4 h.

- Isolate the benzoxazinone intermediate (yield: 85–90%).

Step 2: Formation of 3-Amino Substituent

- Reflux the benzoxazinone (3.49 g, 0.01 mol) with ammonium acetate (1.54 g, 0.02 mol) in glacial acetic acid (20 mL) for 6 h.

- Quench with ice-water, filter, and purify via column chromatography (EtOAc/Hexane, 1:1).

| Parameter | Value |

|---|---|

| Yield (Step 2) | 65–70% |

| Reaction Temp. | 140°C |

Radical-Mediated Synthesis Using H₂O₂/DMSO

Adapted from H₂O₂-mediated methods for quinazolinone scaffolds:

- Mix 6-iodo-2-phenyl-2-aminobenzamide (0.33 mmol) with DMSO (2 mL) and H₂O₂ (1 equiv, 30%).

- Heat at 150°C for 20 h, extract with ethyl acetate, and purify via silica gel chromatography.

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Reaction Scale | Up to 5 mmol |

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability |

|---|---|---|---|

| Direct Iodination | 70–75% | Room temperature | High |

| Cyclocondensation | 65–70% | Reflux (140°C) | Moderate |

| H₂O₂/DMSO | 55–60% | High temp (150°C) | Low |

- Direct iodination is preferred for scalability and simplicity.

- Cyclocondensation suits custom substitution patterns but requires longer reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticonvulsant Activity

The anticonvulsant potential of 3-amino-6-iodo-2-phenylquinazolin-4(3H)-one has been explored through various studies. It is noted for its ability to act as a positive allosteric modulator of the GABA_A receptor, which is crucial in the treatment of epilepsy.

Case Study: Anticonvulsant Evaluation

In a study evaluating several quinazolinone derivatives, including this compound, researchers employed the pentylenetetrazole (PTZ) model in mice. The compound exhibited significant anticonvulsant activity, with effective doses yielding protection against seizures comparable to established drugs like phenobarbital and diazepam. The study highlighted that structural modifications could enhance efficacy, indicating a promising avenue for developing new antiepileptic drugs .

Antimicrobial Properties

Another critical application of this compound lies in its antimicrobial activities. Quinazolinone derivatives have shown effectiveness against various bacterial strains, particularly multidrug-resistant pathogens.

Case Study: Antimicrobial Screening

A series of studies synthesized and tested quinazolinone derivatives for their antimicrobial properties. The results indicated that compounds with the 6-iodo substitution demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The incorporation of silver nanoparticles further improved the antibacterial efficacy of these compounds, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly regarding its effects on various cancer cell lines.

Case Study: Antitumor Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent. Mechanistic studies suggested that the compound induces apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Summary Table of Biological Activities

| Activity | Mechanism | Model/Study | Key Findings |

|---|---|---|---|

| Anticonvulsant | Positive allosteric modulation of GABA_A | PTZ-induced seizure model in mice | Significant seizure protection comparable to standards |

| Antimicrobial | Inhibition of bacterial growth | Screening against E. coli and Staphylococcus aureus | Enhanced activity with silver nanoparticle conjugation |

| Anticancer | Induction of apoptosis and cell cycle arrest | Cytotoxicity assays on HeLa and MCF-7 cell lines | Reduced cell viability; potential for cancer therapy |

Mechanism of Action

The mechanism of action of 3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Iodine vs.

- Amino Group: The 3-amino substituent in the target compound and its analogs (e.g., 3-amino-6-iodo-2-methylquinazolinone) improves chemical stability by forming intramolecular hydrogen bonds .

Key Observations :

- Iodination Strategies: Direct iodination using iodine monochloride (ICl) is efficient for introducing iodine at position 6, as seen in 3-amino-6-iodo-2-methylquinazolinone .

- Hydrazine-Mediated Synthesis: The target compound and its 2-methyl analog are synthesized via hydrazine hydrate reacting with benzoxazinone precursors, yielding stable aminoquinazolinones .

Key Observations :

- Antibacterial Activity: The iodine substituent in the target compound enhances activity against Gram-positive bacteria compared to non-halogenated analogs, likely due to improved membrane interaction .

- Cytotoxicity: Fluoro-substituted analogs (e.g., 6-fluoro-2-(4-fluorophenyl)quinazolinone) show higher cytotoxicity, possibly due to increased electron-withdrawing effects .

Stability and Reactivity

- Thermal Stability: The 3-amino group in the target compound stabilizes the quinazolinone core, as evidenced by higher melting points (e.g., 203°C for 3-amino-6-iodo-2-methylquinazolinone) compared to non-amino derivatives .

- Reactivity: Iodo-substituted quinazolinones undergo Suzuki coupling and nucleophilic substitution reactions, enabling further functionalization .

Biological Activity

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials such as 2-aminobenzamides and aryl methyl ketones under specific catalytic conditions. Recent studies have demonstrated various synthetic routes that yield high purity and yield of the desired quinazolinone derivatives .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

These values suggest a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity, particularly against Gram-positive bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. In a carrageenan-induced edema model in rats, several derivatives demonstrated significant inhibition of paw edema compared to the standard drug indomethacin. The structure–activity relationship (SAR) analysis revealed that specific modifications at the 3rd position of the quinazolinone nucleus enhanced anti-inflammatory efficacy .

Anticonvulsant Activity

The anticonvulsant potential of related quinazolinone derivatives has also been explored. Studies have shown that certain derivatives exhibit substantial protective effects in maximal electroshock seizure models, with some compounds achieving over 80% protection at specific doses .

The mechanisms underlying the biological activities of this compound are multifaceted:

- EGFR Inhibition : Some studies suggest that quinazolinones act as inhibitors of epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell proliferation .

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

- Anti-inflammatory Pathways : The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- In Vitro Cytotoxicity : A study demonstrated that this compound effectively inhibited growth in multiple cancer cell lines, supporting its potential as a chemotherapeutic agent.

- In Vivo Efficacy : In animal models, significant reductions in tumor size were observed following treatment with this compound, reinforcing its therapeutic promise.

Q & A

Q. What are the established synthetic routes for 3-amino-6-iodo-2-phenylquinazolin-4(3H)-one, and what critical intermediates are involved?

The compound is synthesized via a multi-step pathway. A key intermediate, 6-iodo-2-methyl-4H-benzo[d][1,3]-oxazin-4-one, is prepared by reacting 4,5-disubstituted 2-amino-5-iodomethylbenzoate with acetic anhydride. This intermediate is then treated with hydrazine hydrate to yield the target quinazolinone derivative. Reaction conditions (e.g., refluxing in acetic acid) and purification steps (e.g., recrystallization from ethanol) are critical for optimal yield .

Q. How is the antimicrobial activity of this compound evaluated, and what structural features contribute to its efficacy?

Antimicrobial assays typically involve agar diffusion or broth dilution methods against Gram-positive and Gram-negative bacteria. The 6-iodo substituent enhances lipophilicity, improving membrane penetration, while the 3-amino group stabilizes the quinazolinone core. Comparative studies show that halogenation at position 6 significantly boosts antibacterial potency compared to non-halogenated analogs .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms the aromatic protons and carbon environments, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like NH₂ (stretching at ~3300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹). X-ray crystallography may resolve crystal packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can structural modifications at the 2-phenyl or 3-amino positions alter the compound’s pharmacological profile?

Substituting the 2-phenyl group with heteroaromatic rings (e.g., pyridazinyl or benzimidazolyl) enhances antitumor activity by modulating DNA intercalation or kinase inhibition. Replacing the 3-amino group with hydrazine derivatives (e.g., acetohydrazide) introduces hydrogen-bonding sites, improving solubility and target specificity. For example, 2-[(3-benzyl-6-iodo-quinazolin-4(3H)-one-2-yl)thio]acetohydrazide derivatives show improved cytotoxicity in cancer cell lines .

Q. What strategies address contradictory bioactivity data across studies involving this compound?

Discrepancies often arise from variations in assay protocols (e.g., bacterial strains, incubation times) or substituent effects. For example, iodination at position 6 may enhance antibacterial activity in one study but reduce it in another due to differences in bacterial efflux pump expression. Researchers should standardize assays (e.g., CLSI guidelines) and perform structure-activity relationship (SAR) studies to isolate substituent-specific effects .

Q. How can computational methods guide the optimization of this compound derivatives?

Molecular docking (e.g., with AutoDock Vina) predicts binding affinities to targets like dihydrofolate reductase (DHFR) or topoisomerase II. Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance redox activity. Pharmacophore modeling identifies critical features (e.g., hydrogen bond donors/acceptors) for scaffold refinement .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include low yields during cyclization steps and purification difficulties due to byproducts. Process optimization involves:

- Using microwave-assisted synthesis to accelerate reaction kinetics.

- Employing column chromatography or preparative HPLC for high-purity isolation.

- Replacing toxic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .

Methodological Considerations

Q. How should researchers design dose-response studies for evaluating cytotoxicity?

Use a logarithmic concentration range (e.g., 0.1–100 µM) and include positive controls (e.g., doxorubicin for cancer cells). Assess viability via MTT or resazurin assays at 24–72 hours. Confirm mechanisms with Annexin V/PI staining for apoptosis and ROS assays for oxidative stress. Triplicate replicates and statistical validation (e.g., ANOVA) are essential .

Q. What analytical methods validate the stability of this compound under physiological conditions?

High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours. Mass spectrometry identifies degradation products (e.g., deiodinated analogs). Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.